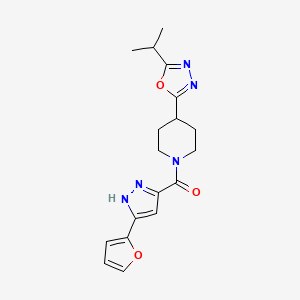
(3-(furan-2-yl)-1H-pyrazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(furan-2-yl)-1H-pyrazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H21N5O3 and its molecular weight is 355.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3-(furan-2-yl)-1H-pyrazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a novel hybrid molecule that combines the structural motifs of pyrazole and oxadiazole with piperidine. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and potential therapeutic applications.
Chemical Structure
The molecular formula for this compound is C18H22N4O2, with a molecular weight of approximately 342.4 g/mol. The structural representation includes a furan ring, a pyrazole moiety, and a piperidine group substituted with an oxadiazole.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to the one have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.22 to 0.25 μg/mL, indicating strong antibacterial efficacy .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | S. aureus |
| 5a | 0.25 | E. coli |
| 10 | 0.30 | Pseudomonas aeruginosa |
The proposed mechanisms through which these compounds exert their antimicrobial effects include:
- Inhibition of Cell Wall Synthesis : Some derivatives disrupt the synthesis of peptidoglycan, a critical component of bacterial cell walls.
- Interference with Protein Synthesis : These compounds may bind to bacterial ribosomes, inhibiting protein synthesis.
- Biofilm Formation Inhibition : Certain pyrazole derivatives have demonstrated the ability to inhibit biofilm formation in pathogenic bacteria, which is crucial for their virulence .
Study 1: Antibacterial Activity Assessment
A study evaluated the antibacterial activity of various pyrazole derivatives against clinical isolates of MRSA and other pathogens using the agar disc diffusion method. The results indicated that several compounds exhibited significant inhibition zones, suggesting potent antibacterial properties.
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of related compounds revealed that modifications to the piperidine and oxadiazole moieties significantly influenced biological activity. For example, introducing electron-withdrawing groups enhanced antimicrobial potency .
Properties
IUPAC Name |
[5-(furan-2-yl)-1H-pyrazol-3-yl]-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-11(2)16-21-22-17(26-16)12-5-7-23(8-6-12)18(24)14-10-13(19-20-14)15-4-3-9-25-15/h3-4,9-12H,5-8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXQWCXMWHFIBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=NNC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














